REACTION_CXSMILES
|
Cl[C:2]1[S:3][CH:4]=[C:5]([CH:7]=[O:8])[N:6]=1.[CH3:9][NH:10][CH3:11]>C1COCC1>[CH3:9][N:10]([CH3:11])[C:2]1[S:3][CH:4]=[C:5]([CH:7]=[O:8])[N:6]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC=C(N1)C=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |